molecular formula C14H18N2O4 B2977256 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid CAS No. 1393576-14-1

7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

Cat. No.: B2977256
CAS No.: 1393576-14-1
M. Wt: 278.308
InChI Key: KGSRSDIQBKJSPS-UHFFFAOYSA-N
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Description

7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid (Boc-THN) is a heterocyclic compound that has received significant attention in recent years due to its potential applications in scientific research. This molecule is a derivative of 1,7-naphthyridine, which is a class of compounds that has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Antibacterial Agents Development

The synthesis and structure-activity relationships of derivatives of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and 7-substituted-1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids have been extensively studied for their antibacterial activities. These compounds, including 7-aminopyrrolidinyl and 7-diazabicyclo naphthyridine derivatives, have been evaluated for their in vitro and in vivo antibacterial properties. One compound, referred to as BMY 40062, exhibited favorable overall properties considering microbiological activity, low toxicity, and pharmacokinetic profile, making it a candidate for clinical evaluation (Bouzard et al., 1989).

Understanding Molecular Structures

Research on molecular structures involving 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid and its related compounds highlights the significance of hydrogen bonds in the assembly of organic salts. Studies on organic acid-base adducts derived from acidic components and bis(benzimidazole) have shown that these compounds form crystalline organic salts through proton transfer, involving extensive intermolecular hydrogen bonds. These interactions play a crucial role in forming supramolecular architectures and 3D framework structures (Jin et al., 2014).

The synthesis of fused tetracyclic heterocycles from a three-component reaction involving aromatic aldehydes, amines, and tert-butyl 2,4-dioxopiperidine-1-carboxylate showcases the ability to create complex molecular structures under catalyst-free conditions. This process yields high-value heterocycles, highlighting the compound's potential in facilitating diverse synthetic pathways (Li et al., 2013).

Future Directions

For more detailed information, you can refer to the Enamine product page . Keep in mind that availability and pricing details may not be currently accessible.

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-1,7-naphthyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-6-9-4-5-10(12(17)18)15-11(9)8-16/h4-5H,6-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSRSDIQBKJSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393576-14-1
Record name 7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
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